molecular formula C14H14BrNO4S B10968557 N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B10968557
M. Wt: 372.24 g/mol
InChI Key: BLTCHNZAORLCRN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that features a bromophenyl group attached to a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Scientific Research Applications

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also features a bromophenyl group and has shown antimicrobial and anticancer activities.

    N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a bromophenyl group, studied for its antimicrobial properties.

Uniqueness

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both bromophenyl and dimethoxybenzenesulfonamide groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-8-7-12(9-14(13)20-2)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3

InChI Key

BLTCHNZAORLCRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC

Origin of Product

United States

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